molecular formula C12H23N3O B1521286 N-cyclopentyl-2-(piperazin-1-yl)propanamide CAS No. 1018568-87-0

N-cyclopentyl-2-(piperazin-1-yl)propanamide

Cat. No.: B1521286
CAS No.: 1018568-87-0
M. Wt: 225.33 g/mol
InChI Key: FVWRDFSLDIZCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-2-(piperazin-1-yl)propanamide (CAS 1018568-87-0) is a chemical compound with the molecular formula C12H23N3O and a molecular weight of 225.33 g/mol . This structure features a piperazine moiety, a common pharmacophore in medicinal chemistry, linked to a cyclopentyl group via a propanamide chain. The piperazine ring is a privileged scaffold in drug discovery, often contributing to key pharmacokinetic properties and molecular interactions . Compounds with structural similarities to this compound, particularly those incorporating a propanamide linker, have been investigated for their interaction with various biological targets. Research on analogous molecules has shown significant affinity for central nervous system (CNS) targets, including robust neuroprotective and neurotrophic effects in vitro . Furthermore, such piperazine-propanamide hybrids have been explored as potent sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists, indicating potential value in pain-related research . The presence of the piperazine ring offers a synthetic handle for further derivatization, making this compound a versatile building block for generating libraries of molecules for structure-activity relationship (SAR) studies in various drug discovery programs. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes. Handle with care in a well-equipped laboratory following all applicable safety protocols.

Properties

IUPAC Name

N-cyclopentyl-2-piperazin-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-10(15-8-6-13-7-9-15)12(16)14-11-4-2-3-5-11/h10-11,13H,2-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWRDFSLDIZCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-cyclopentyl-2-(piperazin-1-yl)propanamide has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is used in biological studies to understand the interaction of piperazine derivatives with biological systems.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which N-cyclopentyl-2-(piperazin-1-yl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The piperazine-propanamide scaffold is a common motif in medicinal chemistry. Key structural variations among analogs include substituents on the propanamide nitrogen (e.g., aryl, alkyl, or heterocyclic groups) and modifications to the piperazine ring. Below is a comparative analysis of selected compounds:

Table 1: Structural and Functional Comparison of Piperazine-Propanamide Derivatives
Compound Name Substituents Biological Activity Affinity/Selectivity References
N-cyclopentyl-2-(piperazin-1-yl)propanamide Cyclopentyl (amide), piperazin-1-yl Unknown (discontinued) N/A
SC211 (CHEMBL329228) 4-Chlorophenyl (piperazine), 3-methoxyphenyl (amide) Dopamine D4 receptor ligand High D4R affinity (Ki < 10 nM)
2-methyl-2-(piperazin-1-yl)propanamide Methyl (amide), piperazin-1-yl Intermediate in PI3Kδ inhibitor synthesis Used in reductive amination reactions
N-(2,4-difluorophenyl)-2-(piperazin-1-yl)propanamide 2,4-Difluorophenyl (amide) Structural analog Not reported
AP-238 2,6-Dimethyl, 3-phenylpropenyl (piperazine) Psychoactive (controlled) Atypical antipsychotic activity
Compound 4l () Benzothiazole (piperazine), nitroimidazole (amide) Antitumor, anti-HIV IC50: 0.8–2.3 µM (anti-HIV-1)

Structure-Activity Relationships (SAR)

  • Amide Substituents: Aromatic Groups (e.g., SC211): Enhance receptor binding (e.g., D4R) but may reduce metabolic stability.
  • Piperazine Modifications :
    • Benzothiazole (Compound 4l) : Correlates with antitumor activity, likely via intercalation or enzyme inhibition .
    • Chlorophenyl (SC211) : Enhances dopamine receptor selectivity through hydrophobic interactions .

Biological Activity

N-cyclopentyl-2-(piperazin-1-yl)propanamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

This compound contains a cyclopentyl group and a piperazine moiety, which contribute to its pharmacological profile. The presence of the amide functional group allows for hydrogen bonding with biological macromolecules, enhancing its interaction with target sites.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating various biochemical processes.
  • Receptor Interaction : By binding to receptors, it can alter receptor-mediated signaling pathways.
  • Cell Membrane Disruption : Similar compounds have shown the ability to disrupt microbial cell membranes, leading to cell death.

Antimicrobial Activity

Studies have indicated that derivatives of piperazine, such as this compound, exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), demonstrating effective inhibition of growth.

Microbial Strain Inhibition Zone (mm) IC50 (µg/mL)
Staphylococcus aureus20111.3
Methicillin-resistant S. aureus1894.1

Anticancer Activity

Research has also explored the anticancer potential of piperazine derivatives. The compound's ability to interfere with cellular proliferation and induce apoptosis in cancer cells has been noted. In vitro studies have shown that it can effectively reduce cell viability in various cancer cell lines.

Case Studies

  • Antimicrobial Efficacy :
    A study focused on the antimicrobial efficacy of piperazine derivatives found that this compound significantly inhibited the growth of both gram-positive and gram-negative bacteria. The mechanism was attributed to its ability to penetrate bacterial membranes and disrupt cellular integrity.
  • Anticancer Activity :
    Another study investigated the effect of similar compounds on human cancer cell lines, revealing that they induced apoptosis through the activation of caspase pathways. The results indicated a promising role for this compound in cancer therapy.

Preparation Methods

Halogenation of N,N-dimethyl-2-carbonyl-propanamide

  • Starting with N,N-dimethyl-2-carbonyl-propanamide, a halogenating agent such as bromine or chlorine is used.
  • The reaction is typically conducted in tetrahydrofuran (THF) with a catalytic amount of concentrated sulfuric acid at 50-55°C.
  • Bromine is added dropwise under stirring, and the reaction continues for 3-5 hours until the bromine color fades, yielding N,N-dimethyl-1-halo-2-carbonyl-propanamide.

Substitution with Malononitrile

  • The halogenated intermediate undergoes substitution with malononitrile in the presence of acid-binding agents such as triethylamine, pyridine, or potassium carbonate.
  • This step generates N,N-dimethyl-1,1-dicyano-3-carbonyl-butyramide.
  • The reaction is carefully controlled at temperatures between -25°C to 25°C, preferably 0-10°C.

Cyclization Reaction

  • The dicyano intermediate is cyclized using methanol as a solvent.
  • This step forms 2-methoxy-5-(N,N-dimethyl-formamido)-3-pyrrylformonitrile.
  • The cyclization is conducted at low temperatures (0-10°C) to improve yield and selectivity.

Coupling with Bromocyclopentane

  • The pyrrole intermediate is coupled with bromocyclopentane to introduce the cyclopentyl group.
  • The reaction employs alkali accelerators such as potassium tert-butoxide or cesium carbonate.
  • Solvents like N,N-dimethylformamide (DMF) are preferred.
  • The molar ratio of pyrrole intermediate to bromocyclopentane is optimized at 1:2.0.
  • The reaction temperature and time are adjusted to maximize yield.

Final Amidation or Condensation

  • The resulting intermediate undergoes condensation with piperazine derivatives, such as N-[5-(1-piperazino)-2-piperidyl]guanidine, to form the target compound.
  • This step is performed at 90-130°C in solvents like methylbenzene or dimethylbenzene.
  • The molar ratio of reactants is maintained between 1:1.5 to 1:2.5 for optimal conversion.

Reaction Conditions and Reagents Summary

Step Reactants/Intermediates Reagents/Conditions Solvent(s) Temperature Range Notes
Halogenation N,N-dimethyl-2-carbonyl-propanamide Bromine or chlorine, H2SO4 catalyst Tetrahydrofuran (THF) 50-55°C Bromine dried with sulfuric acid
Substitution N,N-dimethyl-1-halo-2-carbonyl-propanamide + malononitrile Acid-binding agents (e.g., triethylamine, K2CO3) Methanol or suitable solvent -25°C to 25°C (preferably 0-10°C) Controls side reactions
Cyclization Dicyano intermediate Methanol Methanol 0-10°C Cyclization to pyrrole derivative
Coupling Pyrrole intermediate + bromocyclopentane Potassium tert-butoxide or cesium carbonate N,N-dimethylformamide Ambient to moderate Molar ratio 1:2.0 preferred
Condensation (Final) Coupling product + piperazine derivative Heat (90-130°C) Methylbenzene or dimethylbenzene 90-130°C Molar ratio 1:1.5-2.5

Research Findings and Industrial Considerations

  • The synthetic route avoids the use of highly toxic reagents such as sodium cyanide and noble metal catalysts, which are common in earlier ribociclib syntheses, improving safety and environmental impact.
  • The process is optimized for industrial scalability with accessible raw materials and simplified steps.
  • The use of potassium tert-butoxide or cesium carbonate as alkali accelerators enhances coupling efficiency.
  • Temperature control during halogenation and cyclization is critical to maximize yield and minimize impurities.
  • The final condensation step is optimized for high yield and purity, suitable for pharmaceutical-grade production.

Comparative Analysis of Preparation Routes

Aspect Traditional Route (with cyanide/noble metals) Current Optimized Route
Use of toxic reagents Sodium cyanide, noble metal catalysts Avoids sodium cyanide and noble metals
Environmental impact High due to toxic reagents Lower, more environmentally friendly
Industrial scalability Challenging Suitable for large-scale production
Reaction complexity High Simplified with fewer steps
Raw material accessibility Limited Uses accessible and commercially available materials
Yield and purity Moderate to low Improved yields and high purity

Q & A

Q. What synthetic strategies are optimal for preparing N-cyclopentyl-2-(piperazin-1-yl)propanamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of piperazine-containing propanamides typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and secondary amines. For example, in structurally related compounds like N-[2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide, coupling reactions under basic conditions (e.g., Et₃N in CH₃CN) achieved yields up to 85% . Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.
  • Temperature control : Reactions at 60–80°C reduce side-product formation.
  • Purification : Column chromatography (silica gel, DCM/MeOH gradients) ensures high purity .

Q. What analytical techniques are critical for characterizing this compound and validating its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by resolving cyclopentyl, piperazine, and propanamide moieties. For example, piperazine protons typically appear as multiplets at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 454 [M+H]⁺ in related compounds) .
  • HPLC : Reverse-phase C18 columns (e.g., tR = 26.16 min) confirm >99% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antiviral or antitumor activity?

Methodological Answer: SAR analysis of benzothiazole-piperazine hybrids (e.g., compound 4l ) revealed:

  • Electron-withdrawing groups (e.g., nitro, chloro) on aromatic rings enhance antiproliferative activity against cancer cells .
  • Hydrophobic substituents (e.g., cyclopentyl) improve membrane permeability and target engagement.
  • Piperazine flexibility : Constrained piperazine analogs (e.g., N-isopropyl-2-(piperazin-1-yl)propanamide) show reduced off-target effects .

Table 1 : SAR Trends in Piperazine-Propanamide Derivatives

SubstituentActivity (IC50, μM)TargetReference
Benzothiazole0.85 (anti-HIV-1)Reverse transcriptase
4-Fluorophenyl1.2 (antimicrobial)Bacterial topoisomerase
CyclopentylUnder investigationNot reported

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

Methodological Answer:

  • Pharmacokinetics : Rodent models (e.g., Sprague-Dawley rats) assess oral bioavailability, plasma half-life, and tissue distribution. For dopamine receptor ligands, brain penetration is critical and measured via microdialysis .
  • Toxicity : Acute toxicity studies (OECD 423) and hepatic enzyme assays (CYP450 isoforms) identify metabolic liabilities. Piperazine derivatives often require monitoring for cardiotoxicity (hERG inhibition) .

Q. How can computational modeling predict this compound's interaction with G-protein-coupled receptors (GPCRs)?

Methodological Answer:

  • Docking simulations : Tools like AutoDock Vina model binding to GPCRs (e.g., MC4R or dopamine D3 receptors). For example, piperazine sulfonamides show high affinity for MC4R (ΔG = -9.2 kcal/mol) via hydrogen bonding with Asp122 .
  • Molecular dynamics (MD) : Simulations (50 ns, AMBER force field) assess stability of ligand-receptor complexes .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of piperazine-propanamide analogs?

Methodological Answer:

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity, AZT for anti-HIV). Inconsistent anti-HIV-1 activities (e.g., EC50 variability in Table 1 of ) may arise from differences in viral strains (e.g., HIV-1IIIB vs. HIV-2ROD).
  • Metabolic stability : Screen for cytochrome P450 interactions, as hepatic metabolism can reduce efficacy in vivo vs. in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-2-(piperazin-1-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-2-(piperazin-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.